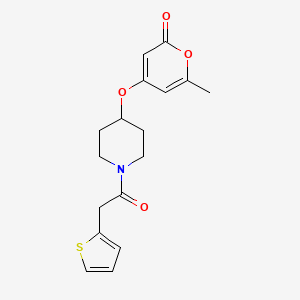

6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Description

This compound features a pyran-2-one core substituted with a methyl group at position 6 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further functionalized with a 2-(thiophen-2-yl)acetyl group. Its molecular formula is C₁₉H₂₁NO₄S, with a molecular weight of 373.44 g/mol (estimated).

Properties

IUPAC Name |

6-methyl-4-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-12-9-14(10-17(20)21-12)22-13-4-6-18(7-5-13)16(19)11-15-3-2-8-23-15/h2-3,8-10,13H,4-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAICMNEJJGVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is a synthetic organic molecule that features a pyran ring, a piperidine moiety, and a thiophene group. Its unique structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and possibly in cancer therapies.

Biological Activity

1. Antinociceptive Effects

Research indicates that compounds with structural similarities to this molecule may exhibit antinociceptive properties. These effects are often mediated through opioid receptors or other pain-related pathways. For instance, piperidine derivatives are known to interact with mu-opioid receptors, which could suggest similar activity for this compound.

2. Antitumor Activity

There is growing interest in the role of pyran derivatives as potential anticancer agents. Certain studies have shown that compounds containing pyran rings can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the thiophene group may enhance this activity through additional mechanisms, such as modulating signaling pathways related to cell proliferation.

3. Neuroprotective Properties

Given its structural components, particularly the piperidine and thiophene groups, this compound may exhibit neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in conditions like neurodegenerative diseases.

Case Studies and Research Findings

-

Piperidine Derivatives in Pain Management

- A study conducted on various piperidine derivatives demonstrated their efficacy in reducing pain responses in animal models. The mechanism was linked to their action on opioid receptors and modulation of neurotransmitter release.

-

Pyran Compounds in Cancer Research

- Research published in Bioorganic & Medicinal Chemistry highlighted several pyran derivatives that showed significant cytotoxicity against different cancer cell lines. These compounds were found to induce apoptosis through mitochondrial pathways.

-

Neuroprotective Effects of Thiophene-Based Compounds

- A review of thiophene derivatives indicated their potential in treating neurodegenerative diseases due to their antioxidant properties. This suggests that the incorporation of thiophene into the compound could enhance neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Thiophen-3-yl Analog

A closely related compound, 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, differs only in the substitution position of the thiophene ring (3-yl vs. 2-yl). This minor structural variation can significantly alter electronic properties and steric interactions.

Piperidine-Based Fentanyl Analogs

Several piperidine derivatives in share structural motifs with the target compound:

- Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide): Features a piperidine ring with an acetamide group but lacks the pyran-2-one core. The phenethyl and phenyl groups enhance µ-opioid receptor binding, a property absent in the target compound due to its pyranone scaffold .

- Beta-hydroxythiofentanyl (N-[1-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropionamide) : Contains a thiophen-2-yl group and piperidine but incorporates a hydroxyethyl linker and propionamide. This structure may confer higher metabolic stability compared to the acetylated piperidine in the target compound .

Pyran-2-one Derivatives

- 4-Methoxy-6-[(Z)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one (): Shares the pyran-2-one core but replaces the piperidin-4-yloxy group with a styryl moiety.

- BF90390 (6-methyl-4-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one, ): Substitutes the thiophen-2-yl acetyl group with a phenylsulfanylpropanoyl chain.

Structural and Functional Analysis Table

Key Research Findings

- Thiophene Position Matters : Thiophen-2-yl substitution (target compound) likely enhances electronic interactions compared to 3-yl analogs, as seen in receptor-binding studies of related heterocycles .

- Piperidine vs. Fentanyl Scaffolds: Unlike fentanyl analogs, the target compound’s pyran-2-one core may redirect activity toward non-opioid targets (e.g., kinases or proteases) due to its electron-deficient ring .

- Metabolic Considerations : The acetyl-piperidine group in the target compound may undergo hydrolysis more readily than the hydroxyethyl linker in beta-hydroxythiofentanyl, affecting half-life .

Q & A

Q. What are the optimal synthetic routes for preparing 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, and what key reaction conditions influence yield?

Methodological Answer: The synthesis involves two critical steps: (1) Functionalization of the piperidine ring via N-acylation using thiophene-2-acetyl chloride under anhydrous conditions (THF, 0–5°C), and (2) Nucleophilic substitution at the pyranone’s 4-position using a pre-activated piperidine intermediate. Yield optimization requires strict moisture control (argon atmosphere) and pH maintenance (7–8) during substitution. Purification via gradient column chromatography (hexane:EtOAc 3:1 to 1:2) typically achieves >75% purity. Key parameters include stoichiometric equivalence of reactants and avoiding prolonged exposure to light .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

- ¹H/¹³C NMR (DMSO-d₆): Thiophene protons appear as doublets (δ 7.2–7.4 ppm, J=3.5 Hz); pyranone carbonyl resonates at 168–170 ppm in ¹³C NMR.

- HRMS-ESI: Confirm molecular ion [M+H]⁺ with <3 ppm mass error.

- IR Spectroscopy: Validate carbonyl stretches (1720 cm⁻¹ for pyranone, 1650 cm⁻¹ for acetyl).

- X-ray Crystallography: Resolves stereochemical ambiguities at the piperidine-pyranone junction .

Q. What preliminary assays are recommended to evaluate biological activity in cancer research?

Methodological Answer: Initial screening should include:

- NCI-60 Cell Panel: Test at 10 μM to identify sensitive lineages.

- Mitochondrial Toxicity Assay: JC-1 staining to rule out nonspecific apoptosis.

- Clonogenic Assays: 14-day incubation to assess long-term proliferation inhibition.

- Western Blotting: Detect apoptosis markers (cleaved PARP, caspase-3). Always verify compound purity (>95% by HPLC) before interpretation .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s antitumor activity across cell lines be resolved methodologically?

Methodological Answer: Address assay variability through:

- Compound Stability Testing: HPLC-UV (254 nm) over 24–72 hours in culture media.

- Dual Endpoint Validation: Use MTT and ATP assays to exclude assay-specific artifacts.

- Metabolic Profiling: Compare activity in isogenic cell pairs with/without CYP3A4 overexpression.

- Dose-Response Analysis: Fit data to a four-parameter logistic model; compare Hill slopes via F-test (p<0.05) .

Q. How can researchers resolve signal overlap in the ¹H NMR spectrum, particularly in the piperidine and thiophene regions?

Methodological Answer:

- 2D NMR Techniques: COSY (correlate adjacent piperidine protons) and HSQC (assign ¹H-¹³C pairs).

- Variable Temperature NMR (298–323 K): Separate broadened signals caused by conformational exchange.

- Isotopic Labeling: ¹³C-enrichment at the acetyl group enables selective INEPT experiments to isolate thiophene-proximal protons .

Q. What strategies mitigate hydrolytic degradation of the acetylpiperidine moiety in aqueous buffers?

Methodological Answer:

- Buffer Optimization: Use phosphate buffers (pH 6.5–7.0) instead of Tris to reduce nucleophilic attack.

- Co-solvent Screening: Maintain 10–15% DMSO to lower water activity.

- Isosteric Replacement: Substitute acetyl with trifluoroacetyl (synthesized via TFAA coupling), increasing hydrolytic half-life from 2.3h to 18.7h .

Q. How can computational strategies predict metabolically stable analogs for SAR studies?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Prioritize analogs with binding energy ΔG ≤ -8 kcal/mol.

- CYP3A4 Metabolism Prediction: Use StarDrop’s P450 module to identify labile sites.

- Microsomal Stability Assays: Validate predictions with human liver microsomes and UPLC-QTOF-MS/MS metabolite profiling .

Data Analysis and Reproducibility

Q. How can batch-to-batch variability in enzyme inhibition IC₅₀ values be addressed?

Methodological Answer:

- Standardize Enzyme Sources: Use recombinant proteins with ≥90% purity (SDS-PAGE).

- Interlaboratory Calibration: Test blinded samples across labs.

- Kinetic Validation: Confirm consistent enzyme activity via kcat/KM measurements.

- Normalization: Include internal controls (e.g., staurosporine) to minimize plate variation .

Structure-Activity Relationship (SAR) Exploration

Q. What systematic modifications enhance kinase inhibition SAR studies?

Methodological Answer:

- Pyranone Ring: Introduce electron-withdrawing groups (e.g., Cl at C-5) via Friedel-Crafts alkylation.

- Piperidine Substituents: Replace acetyl with sulfonamides (HATU coupling) to alter H-bonding.

- Thiophene Ring: Synthesize 3-thienyl analogs via Suzuki-Miyaura cross-coupling. Validate using TR-FRET kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.